1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H20F3NO and its molecular weight is 347.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Functional Analysis
- This compound has been analyzed for its structure-activity relationship, focusing on improving its potential oral bioavailability as a transcription inhibitor mediated by both NF-kappaB and AP-1 transcription factors. Modifications at specific positions of its structure were assessed for cell-based activity and gastrointestinal permeability, indicating the significance of the carboxamide group for activity (Palanki et al., 2000).
Antifungal Activity
- Derivatives of this compound, specifically N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, have been synthesized and evaluated for antifungal activity against phytopathogenic fungi. Some of these derivatives displayed significant inhibition activities, showcasing their potential as antifungal agents (Wu et al., 2012).
Chemical Synthesis and Analysis
- Research has been conducted on the intramolecular sulfoxide electrophilic sulfenylation in derivatives of this compound, providing insights into its conformational properties and chemical behavior under specific conditions (Eggers et al., 2007).
- The synthesis and crystal structure of derivatives, such as (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide, have been studied to understand the molecular arrangement and stability, providing a foundation for further application in various fields (Yan & Liu, 2007).
Therapeutic Research
- Its derivatives have been investigated for their potential as inhibitors in various biological pathways, such as glycine transporter 1 (GlyT1) inhibitors, showing the compound's relevance in therapeutic research and drug development (Yamamoto et al., 2016).
- Some derivatives have also been identified as inhibitors of soluble epoxide hydrolase, highlighting their potential utility in therapeutic applications and disease model studies (Thalji et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 1-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide is blood coagulation factor Xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with its target, factor Xa, by inhibiting its function It’s known that factor xa inhibitors prevent the conversion of prothrombin to thrombin, thus inhibiting blood clot formation .
Biochemical Pathways
Factor Xa, along with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex . This complex is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation . By inhibiting factor Xa, the compound disrupts this pathway and prevents clot formation .
Pharmacokinetics
It is mentioned that the compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of the compound’s action is the inhibition of blood clot formation . By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, and thus the subsequent conversion of fibrinogen to fibrin . This prevents the formation of blood clots, which is the final step in the coagulation cascade .
Eigenschaften
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFQFJAMMHBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.